

A Comparative Spectroscopic Guide to Regioisomers of Pyrazolylphenylboronic Acid

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Compound of Interest

Compound Name: [4-(1H-Pyrazol-5-
YL)phenyl]boronic acid

CAS No.: 1174304-73-4

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For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. Pyrazolylphenylboronic acids are a class of compounds with significant potential in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.^{[1][2][3]} The seemingly subtle difference in the substitution pattern of the pyrazole moiety on the phenylboronic acid ring—ortho, meta, or para—can profoundly influence the molecule's steric and electronic properties, and consequently its reactivity and biological activity.

This guide provides an in-depth comparison of the spectroscopic signatures of the ortho-, meta-, and para-regioisomers of pyrazolylphenylboronic acid. By leveraging fundamental principles and experimental data from analogous compounds, we will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, along with Mass Spectrometry (MS), can be employed to unambiguously differentiate between these isomers.

The Importance of Regioisomeric Purity

The choice of the ortho-, meta-, or para-isomer in a synthetic pathway is a critical design element. The proximity of the pyrazole's nitrogen atoms and the boronic acid group in the ortho-isomer can lead to intramolecular interactions that are absent in the meta- and para-isomers. These interactions can affect the acidity of the boronic acid, its stability, and its binding properties. Therefore, robust analytical methods to confirm the identity and purity of the desired regioisomer are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Shifts and Coupling Constants

NMR spectroscopy is arguably the most powerful tool for distinguishing between the regioisomers of pyrazolylphenylboronic acid. We will consider ^1H , ^{13}C , and ^{11}B NMR to build a comprehensive picture.

^1H NMR Spectroscopy: The Aromatic Fingerprint

The substitution pattern on the benzene ring creates a unique set of chemical shifts and coupling constants for the aromatic protons.

Causality Behind Experimental Observations: The electronic nature of the pyrazole ring and the boronic acid group influences the electron density at different positions on the phenyl ring. The pyrazole ring, being a nitrogen-containing heterocycle, generally acts as an electron-withdrawing group, deshielding the protons on the phenyl ring. The boronic acid group is also electron-withdrawing. The relative positions of these groups in the ortho-, meta-, and para-isomers lead to distinct deshielding effects on the remaining aromatic protons.^{[4][5]}

Expected ^1H NMR Data:

Isomer	Aromatic Protons (Predicted δ , ppm)	Key Differentiating Features
Ortho	Multiplets in the range of 7.2 - 8.0 ppm	Complex, overlapping multiplets due to the proximity of all protons. The proton adjacent to both the pyrazole and boronic acid would be significantly deshielded.
Meta	More resolved signals compared to ortho. Protons ortho to the pyrazole and boronic acid will be the most downfield. A characteristic singlet or narrow triplet for the proton between the two substituents is expected.	Four distinct signals in the aromatic region, with predictable coupling patterns (ortho, meta, and para couplings).[6]
Para	Two sets of doublets (an AA'BB' system) in the aromatic region.	A highly symmetric pattern due to the plane of symmetry in the molecule.[7]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the phenyl ring are also sensitive to the substitution pattern.

Causality Behind Experimental Observations: The electron-withdrawing nature of the substituents affects the ¹³C chemical shifts. The ipso-carbons (the carbons directly attached to the substituents) will have characteristic chemical shifts. The ortho, meta, and para carbons will experience shielding or deshielding effects based on the electronic influence of the substituents.[8][9][10]

Expected ¹³C NMR Data:

Isomer	Aromatic Carbons (Predicted δ , ppm)	Key Differentiating Features
Ortho	Six distinct signals in the aromatic region.	The ipso-carbons will have unique shifts. The proximity of the substituents will influence the shifts of all carbons.
Meta	Six distinct signals in the aromatic region.	The ipso-carbons will be separated by one carbon. The carbon between the substituents will have a characteristic chemical shift.
Para	Four distinct signals in the aromatic region due to symmetry.	The symmetry of the molecule simplifies the spectrum, providing a clear indication of the para-substitution pattern.

¹¹B NMR Spectroscopy: A Direct Window to the Boron Environment

¹¹B NMR provides direct information about the hybridization and coordination environment of the boron atom.

Causality Behind Experimental Observations: The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. For arylboronic acids, the boron is typically sp² hybridized and trigonal planar, giving a characteristic chemical shift. Intramolecular coordination from a nearby Lewis base, such as a nitrogen atom on the pyrazole ring in the ortho-isomer, can lead to a change in hybridization towards sp³ and a significant upfield shift.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Expected ¹¹B NMR Data:

Isomer	Predicted ¹¹ B Chemical Shift (δ, ppm)	Interpretation
Ortho	18 - 22 ppm (potential for a more upfield signal)	The proximity of the pyrazole nitrogen could lead to some degree of intramolecular coordination, potentially shifting the signal upfield compared to the meta and para isomers. The exact shift would be solvent-dependent.
Meta	28 - 32 ppm	A typical chemical shift for an sp ² hybridized arylboronic acid.
Para	28 - 32 ppm	Similar to the meta-isomer, reflecting an uncoordinated sp ² boron center.

Experimental Protocol for NMR Spectroscopy



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Caption: A streamlined workflow for FT-IR analysis using an ATR accessory.

Detailed Steps:

- Instrument and Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. [15][16] * Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small amount of the solid pyrazolylphenylboronic acid isomer onto the center of the ATR crystal.
 - Lower the press and apply firm, even pressure to ensure good contact between the sample and the crystal.
 - Acquire the infrared spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify the key vibrational bands, paying close attention to the out-of-plane C-H bending region to determine the substitution pattern.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Causality Behind Experimental Observations: The phenyl ring and the pyrazole ring form a conjugated system. The position of the pyrazole substituent affects the extent of this conjugation and the overall electronic structure of the molecule. This, in turn, influences the energy of the $\pi \rightarrow \pi^*$ transitions, which are observed in the UV-Vis spectrum. [17][18][19]

Expected UV-Vis Data:

Isomer	Predicted λ_{max} (nm)	Interpretation
Ortho	May show a blue shift (hypsochromic shift) compared to the para-isomer.	Steric hindrance between the pyrazole and phenyl rings can disrupt planarity, reducing the effective conjugation and increasing the energy of the electronic transition.
Meta	λ_{max} is expected to be at a shorter wavelength than the para-isomer.	The meta-substitution pattern results in less effective conjugation compared to the para-isomer.
Para	Expected to have the longest wavelength λ_{max} (bathochromic shift).	The linear arrangement allows for the most effective electronic communication and conjugation between the pyrazole and phenylboronic acid moieties, lowering the energy of the $\pi \rightarrow \pi^*$ transition.

Experimental Protocol for UV-Vis Spectroscopy



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Caption: Standard procedure for obtaining UV-Vis absorption spectra.

Detailed Steps:

- Sample Preparation:

- Prepare a stock solution of the pyrazolylphenylboronic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- From the stock solution, prepare a dilute solution such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units). [20] * Fill a quartz cuvette with the pure solvent to be used as a blank.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).
 - Remove the blank cuvette and place the sample cuvette in the spectrophotometer.
 - Acquire the absorption spectrum of the sample.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectrum.
 - Compare the λ_{max} values for the ortho-, meta-, and para-isomers.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules.

Causality Behind Experimental Observations: While ortho-, meta-, and para-isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions is influenced by the original positions of the substituents. [21][22][23] For aromatic compounds, fragmentation often involves the loss of substituents or parts of the aromatic ring. [24][25] Expected Mass Spectrometry Data (ESI-MS):

Isomer	Expected $[M+H]^+$ or $[M-H]^-$	Potential Key Fragment Ions
Ortho	Identical for all isomers	May show unique fragmentation patterns due to intramolecular interactions, such as the loss of water from the boronic acid and a proton from the pyrazole ring.
Meta	Identical for all isomers	Fragmentation will likely involve cleavage of the pyrazole ring and loss of the boronic acid group.
Para	Identical for all isomers	Fragmentation patterns are expected to be similar to the meta-isomer, but relative intensities of fragments may differ.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)



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Caption: General procedure for ESI-MS analysis.

Detailed Steps:

- Sample Preparation:

- Prepare a dilute solution of the pyrazolyphenylboronic acid isomer (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI-MS, such as methanol or acetonitrile. A small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) is often added to promote ionization. [26][27][28][29]
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
 - Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the molecular ion.
 - Acquire the mass spectrum over a relevant mass range.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion ($[\text{M}+\text{H}]^+$ in positive mode or $[\text{M}-\text{H}]^-$ in negative mode).
 - If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
 - Analyze the resulting fragment ions to gain structural insights.

Conclusion

The spectroscopic analysis of the regioisomers of pyrazolyphenylboronic acid is a clear demonstration of how subtle structural changes can lead to distinct and measurable differences in their physical properties. By employing a combination of ^1H , ^{13}C , and ^{11}B NMR, FT-IR, and UV-Vis spectroscopy, researchers can confidently distinguish between the ortho-, meta-, and para-isomers. While mass spectrometry will confirm the molecular weight, the other techniques provide the crucial details of the substitution pattern. This comprehensive approach ensures the structural integrity of these important building blocks in drug discovery and materials science, enabling the development of novel and well-characterized molecular entities.

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